Methyl 6-methyloctanoate
Description
Methyl 6-methyloctanoate (CAS: 5129-62-4) is a branched-chain fatty acid methyl ester with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol . Its IUPAC name is this compound, and it is structurally characterized by a methyl branch at the sixth carbon of the octanoic acid chain, esterified with a methanol group. Key physical properties include a boiling point of 196°C, density of 0.872 g/cm³, and a flash point of 71°C . The compound is commonly identified in gas chromatography (GC) analyses due to its distinct retention index (RI) of 1118 on non-polar columns, which aids in its differentiation from linear and other branched esters .
This compound has been studied in diverse contexts, including its role as a pheromone component in insects and as an intermediate in the synthesis of complex branched esters like methyl 4,8-dimethyldecanoate . Its structural uniqueness influences both its chemical reactivity and biological interactions.
Properties
CAS No. |
5129-62-4 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
methyl 6-methyloctanoate |
InChI |
InChI=1S/C10H20O2/c1-4-9(2)7-5-6-8-10(11)12-3/h9H,4-8H2,1-3H3 |
InChI Key |
MMQPDXPEMSYPFH-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCC(=O)OC |
Canonical SMILES |
CCC(C)CCCCC(=O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Deoxygenation via Decarboxylation/Decarbonylation
Methyl 6-methyloctanoate undergoes catalytic deoxygenation to produce hydrocarbons under hydrogen-rich conditions. Key findings include:
Reaction Pathways
-
Decarboxylation : Loss of CO<sub>2</sub> yields a hydrocarbon with one fewer carbon (C<sub>9</sub>).
-
Decarbonylation : Loss of CO produces water and a C<sub>9</sub> hydrocarbon.
Catalytic Systems
-
Mechanistic Insights :
Acid-Catalyzed Hydrolysis
Hydrolysis of this compound produces 6-methyloctanoic acid and methanol. Over H-ZSM5 zeolite:
Reaction Conditions
| Catalyst | Temperature | Conversion | Major Products | Byproducts | Source |
|---|---|---|---|---|---|
| H-ZSM5 | 673 K | 48.6% | 6-methyloctanoic acid | Light hydrocarbons | |
| H-ZSM5 | 773 K | 99.7% | Aromatics (toluene, xylene) | C<sub>2</sub>-C<sub>7</sub> alkanes |
-
Key Observations :
Condensation Reactions
Under acidic or oxidative conditions, this compound forms high-molecular-weight products:
Product Distribution
| Conditions | Major Products | Yield | Source |
|---|---|---|---|
| H-ZSM5, 673 K | 8-Pentadecanone, tetradecene | 16–43% | |
| Pt/TiO<sub>2</sub>, 603 K | Octyl-6-methyloctanoate | 10–15% |
-
Mechanism :
Thermal Cracking and Aromatization
At elevated temperatures (>700 K), this compound undergoes pyrolysis and aromatization:
Product Profile
| Temperature | Catalyst | Major Products | Minor Products | Source |
|---|---|---|---|---|
| 773 K | H-ZSM5 | Toluene, ethylbenzene | C<sub>2</sub>-C<sub>4</sub> alkanes | |
| 773 K | None | Alkenes, branched alkanes | CO, CO<sub>2</sub> |
-
Pathways :
Catalyst Deactivation
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Isomers and Homologues
Methyl 6-methyloctanoate belongs to a family of methyl-branched octanoate esters. Key structural analogues include:
- Methyl 5-methyloctanoate (CAS: Not explicitly provided)
- Methyl 7-methyloctanoate (CAS: Not explicitly provided)
- Methyl 8-methyloctanoate (e.g., sandaracopimaric acid methyl ester, CAS: Not explicitly provided)
- Linear methyl octanoate (CAS: 111-11-5)
Table 1: Structural and Physical Property Comparison
Chromatographic Behavior
The retention index (RI) is a critical parameter for distinguishing methyl-branched esters in GC analyses. This compound exhibits an RI of 1118 on non-polar columns, identical to 2-methylpropyl hexanoate but higher than linear methyl octanoate (RI: 1083) . In contrast, esters with branches closer to the ester group (e.g., methyl 7-methyloctanoate) typically elute later due to increased molecular weight and branching effects .
(a) Pheromone Activity
This compound and its isomers have been investigated in insect communication systems. For example, 7-methyloctyl 7-methyloctanoate (7Me7Me), a structurally related compound, was identified as a sex pheromone in Elater ferrugineus beetles .
Key Research Findings
Branch Position Dictates Reactivity: The inability of this compound to form PHAs contrasts with its 7-methyl analogue, emphasizing the role of branch position in enzymatic recognition .
Chromatographic Differentiation: Despite identical RIs with some analogues (e.g., 2-methylpropyl hexanoate), mass spectrometry and synthesis of reference standards enable unambiguous identification .
Limited Natural Occurrence: Unlike 7-methyloctanoate derivatives, this compound is less commonly reported in natural sources, suggesting its synthetic or niche biological roles .
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